(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
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Overview
Description
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound that features a thiazolidine ring, an allyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multiple steps. One common approach is the condensation of 3-allyl-4-oxothiazolidine-2-carboxylic acid with 4-aminobenzoic acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.
Major Products
Oxidation: Formation of epoxides or aldehydes from the allyl group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising compound for further research and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and benzoic acid moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-4-oxothiazolidine-2-carboxylic acid
- 4-aminobenzoic acid
- Thiazolidine derivatives
Uniqueness
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is unique due to its combination of a thiazolidine ring, an allyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the allyl group allows for additional reactivity and potential biological activity, distinguishing it from other thiazolidine derivatives.
Properties
IUPAC Name |
4-[[5-(carboxymethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-2-7-17-13(20)11(8-12(18)19)23-15(17)16-10-5-3-9(4-6-10)14(21)22/h2-6,11H,1,7-8H2,(H,18,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDAAILNKOLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24834463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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